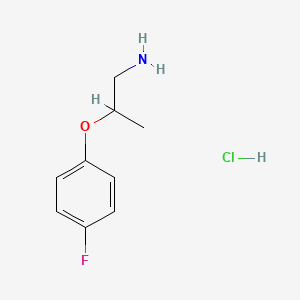

2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTXTTDZDNYWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589306 | |

| Record name | 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051368-76-3 | |

| Record name | 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The information presented herein is a compilation of established chemical principles and analogous procedures found in the scientific literature, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis

The synthesis of this compound can be achieved through a two-step process commencing with a Williamson ether synthesis to form the intermediate 1-(4-Fluorophenoxy)propan-2-one, followed by a reductive amination to yield the free base, 2-(4-Fluorophenoxy)-1-propanamine. The final step involves the formation of the hydrochloride salt.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-one

This step follows the principles of the Williamson ether synthesis, where the sodium salt of 4-fluorophenol acts as a nucleophile, attacking chloroacetone.[1][2]

-

Materials: 4-Fluorophenol, Sodium Hydroxide (NaOH), Chloroacetone, Acetone (anhydrous), Potassium Carbonate (K₂CO₃, anhydrous), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) in acetone.

-

Add powdered anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Step 2: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine (Reductive Amination)

The ketone intermediate is converted to the primary amine via reductive amination.[3][4]

-

Materials: 1-(4-Fluorophenoxy)propan-2-one, Ammonia (7N solution in Methanol), Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 1-(4-Fluorophenoxy)propan-2-one (1.0 eq) in methanol in a round-bottom flask.

-

Add a 7N solution of ammonia in methanol (10-20 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, 2-(4-Fluorophenoxy)-1-propanamine.

-

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.[5][6][7]

-

Materials: 2-(4-Fluorophenoxy)-1-propanamine, Anhydrous Diethyl Ether (or other suitable organic solvent like isopropanol), Hydrochloric Acid (solution in diethyl ether or as gas).

-

Procedure:

-

Dissolve the crude 2-(4-Fluorophenoxy)-1-propanamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the mixture for an additional 30 minutes at 0 °C.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.5 | broad s | 3H | -NH₃⁺ |

| ~7.0-7.2 | m | 2H | Aromatic H (ortho to F) |

| ~6.9-7.0 | m | 2H | Aromatic H (ortho to O) |

| ~4.3-4.5 | m | 1H | -O-CH- |

| ~3.1-3.3 | m | 2H | -CH-CH₂-NH₃⁺ |

| ~1.3-1.4 | d | 3H | -CH(CH₃)- |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155-160 (d) | Aromatic C-F | Doublet due to ¹J(C-F) coupling[8][9] |

| ~153-155 | Aromatic C-O | |

| ~118-120 (d) | Aromatic C (ortho to O) | |

| ~115-117 (d) | Aromatic C (ortho to F) | Doublet due to ²J(C-F) coupling[8][9] |

| ~75-78 | -O-CH- | |

| ~48-50 | -CH-CH₂-NH₃⁺ | |

| ~18-20 | -CH(CH₃)- |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2800-3100 | N-H stretch | Ammonium (-NH₃⁺) |

| ~2900-3000 | C-H stretch (sp³) | Alkyl |

| ~3000-3100 | C-H stretch (sp²) | Aromatic |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1200-1250 | C-O-C stretch (aryl) | Aryl ether |

| ~1100-1200 | C-F stretch | Fluoroaromatic |

| ~1400-1500 | N-H bend | Ammonium (-NH₃⁺) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Assignment |

| ~186.1 | [M+H]⁺ (protonated free base, C₉H₁₂FNO) |

| ~169.1 | [M+H - NH₃]⁺ (loss of ammonia) |

| ~95.1 | [C₆H₄FO]⁺ (fluorophenoxy fragment) |

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals mentioned in this guide. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.

Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. The experimental procedures are based on analogous chemical reactions and have not been optimized for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained professional.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 4. Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

Unraveling the Enigma: The Pharmacological Profile of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride Remains Undefined

A comprehensive review of available scientific literature and public data reveals a significant gap in the understanding of the mechanism of action for the research chemical 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. Despite its availability from commercial suppliers for research purposes, no substantive pharmacological data, mechanistic studies, or clinical evaluations appear to have been published in peer-reviewed journals or other accessible resources.

Currently, the scientific community lacks the necessary data to construct a detailed technical guide on the core mechanism of action of this compound. As a result, key information regarding its molecular targets, the signaling pathways it may modulate, and its overall pharmacological effect remains speculative. The absence of published research means that there are no quantitative data, such as binding affinities or efficacy values, to summarize. Furthermore, without established findings, a description of experimental protocols used to investigate this specific compound cannot be provided.

While the structural components of this compound, namely the fluorophenoxy and propanamine moieties, are present in various biologically active molecules, any extrapolation of its potential mechanism of action would be purely conjectural. For instance, compounds with a phenoxy-propanamine backbone have been explored for a wide range of activities, including as inhibitors of c-Met kinase and as sodium channel blockers. However, the specific substitution pattern of a fluorine atom at the 4-position of the phenoxy ring and the amine group on the propan-1-yl chain will critically influence its pharmacological properties, making direct comparisons to other molecules unreliable without empirical evidence.

Due to the lack of available information, it is not possible to generate the requested data tables, experimental protocols, or visualizations of signaling pathways. The scientific community awaits future research to elucidate the pharmacological profile of this compound. Until such studies are conducted and published, the mechanism of action of this compound will remain an open question for researchers, scientists, and drug development professionals.

No Publicly Available Data for Target Identification of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

A comprehensive search of publicly available scientific literature and databases has revealed no specific target identification studies, mechanism of action, or detailed pharmacological data for the compound 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

This compound appears to be a research chemical, and as such, information regarding its biological targets and effects has not been published in accessible scientific journals or databases. The initial investigation sought to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. However, the foundational information required to construct such a document is not available in the public domain.

Searches for alternative names, pharmacological profiles, and structurally similar compounds also failed to yield any substantive information that could be used to infer the potential targets or mechanism of action of this compound. The results were limited to listings by chemical suppliers, which do not provide any biological or pharmacological context.

Without any primary research data, it is not possible to generate the requested technical guide, including tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The creation of such a document would require access to proprietary research data that has not been made public.

Therefore, we are unable to fulfill the request for an in-depth technical guide on the target identification of this compound at this time due to the absence of the necessary scientific information.

physicochemical properties of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Abstract

This compound is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for its handling, formulation, and investigation of its biological activity. This document provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its analysis.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent amine, 2-(4-fluorophenoxy)-1-propanamine. The presence of a fluorine atom on the phenyl ring and an amine group in the propyl chain are key structural features that influence its chemical behavior.

-

IUPAC Name: 1-(4-fluorophenoxy)propan-2-amine hydrochloride

-

CAS Number: 1399723-57-7

-

Molecular Formula: C₉H₁₃ClFNO

-

Molecular Weight: 205.66 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a suitable dosage form. The quantitative data for this compound are summarized in the table below.

Table 1: Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| Appearance | Solid |

| Melting Point | 134 - 138 °C |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

| LogP | Data not available |

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Assessment

Solubility data is vital for developing formulations and understanding bioavailability.

-

Apparatus: HPLC or UV-Vis spectrophotometer, analytical balance, thermostatically controlled shaker.

-

Procedure (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

-

The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

pKa Determination

The pKa value helps predict the ionization state of the compound at different pH values, which affects its solubility and permeability across biological membranes.

-

Apparatus: Potentiometric titrator with a pH electrode.

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

-

Apparatus: HPLC or UV-Vis spectrophotometer, separatory funnels, mechanical shaker.

-

Procedure (Shake-Flask Method):

-

n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are allowed to separate completely.

-

The concentration of the compound in each phase is measured using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Visualizations

Diagrams can effectively illustrate experimental processes and logical relationships in drug development.

2-(4-Fluorophenoxy)-1-propanamine hydrochloride CAS number and chemical structure

An In-depth Technical Guide to 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data on its chemical properties, structure, and a plausible synthetic route.

Chemical and Physical Properties

This compound is a phenoxyalkylamine derivative. The presence of a fluorine atom on the phenoxy ring can significantly influence its chemical and biological properties, including metabolic stability and binding affinity to protein targets.

Table 1: Physicochemical Data for this compound

| Property | Value | Citation(s) |

| CAS Number | 1051368-76-3 | [1] |

| Molecular Formula | C₉H₁₃ClFNO | |

| Molecular Weight | 205.66 g/mol | |

| Chemical Structure |  (Structure generated based on IUPAC name) (Structure generated based on IUPAC name) | |

| Purity | Typically available at ≥95% | |

| Appearance | Solid (form may vary) |

Note: Detailed analytical data for this specific compound is not widely available in public literature. Researchers should confirm the identity and purity of any obtained samples through appropriate analytical techniques such as NMR, MS, and HPLC.

Synthesis Protocol

Reaction Scheme:

4-Fluorophenol + 1-chloro-2-propanone → 1-(4-Fluorophenoxy)-2-propanone 1-(4-Fluorophenoxy)-2-propanone + NH₃/H₂ (reductive amination) → 2-(4-Fluorophenoxy)-1-propanamine 2-(4-Fluorophenoxy)-1-propanamine + HCl → this compound

Detailed Methodology:

Step 1: Synthesis of 1-(4-Fluorophenoxy)-2-propanone

-

To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-chloro-2-propanone (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 1-(4-fluorophenoxy)-2-propanone.

Step 2: Reductive Amination to form 2-(4-Fluorophenoxy)-1-propanamine

-

Dissolve 1-(4-fluorophenoxy)-2-propanone (1.0 eq) in a suitable solvent like methanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully, for instance, by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 2-(4-fluorophenoxy)-1-propanamine.

Step 3: Salt Formation

-

Dissolve the crude 2-(4-fluorophenoxy)-1-propanamine in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Logical Experimental Workflow

As this compound is a compound with limited publicly available biological data, a logical first step for researchers would be to subject it to a standard in vitro screening cascade to identify potential biological activity. The following diagram illustrates a general workflow for such a process.

Caption: A general workflow for the in vitro screening of a novel chemical entity.

Conclusion

This compound is a research chemical with potential applications in drug discovery and development. This guide provides fundamental information regarding its chemical properties and a representative synthetic pathway. Due to the limited amount of publicly available data, further experimental investigation is necessary to fully characterize its pharmacological and toxicological profile. The provided workflow offers a logical starting point for researchers aiming to elucidate the biological activity of this and other novel compounds.

References

In Vitro Screening of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride: A Technical Guide

Disclaimer: Publicly available in vitro screening data for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride (CAS: 1051368-76-3) is limited. This guide utilizes Fluoxetine as a structurally analogous and extensively studied compound to provide a representative framework for the in vitro evaluation of this chemical class. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), shares key structural motifs with the target compound, making it a relevant surrogate for illustrating the methodologies and potential biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of standard in vitro screening protocols and data presentation for a compound with a fluorophenoxy propanamine core.

Primary Target Activity: Serotonin Transporter (SERT)

The primary mechanism of action for Fluoxetine is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The in vitro affinity and potency against SERT are critical parameters to quantify.

Quantitative Data: SERT Inhibition

| Assay Type | Radioligand | Cell Line/Tissue | Parameter | Value (nM) |

| Radioligand Binding | [3H]citalopram | Human embryonic kidney (HEK293) cells expressing hSERT | Ki | 1 |

| Radioligand Binding | [3H]paroxetine | Mouse brain homogenates | KD increase | Dose-dependent |

Experimental Protocol: SERT Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human serotonin transporter (hSERT).

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT.

-

Radioligand: [3H]citalopram (a high-affinity SERT ligand).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Test Compound: Serial dilutions of the compound of interest.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The radioligand is diluted to a final concentration at or near its Kd.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.

-

Test Compound: Membrane preparation, radioligand, and the desired concentration of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A Preliminary Toxicity Assessment Framework for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the preliminary toxicity assessment of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. As of the latest literature review, specific toxicological data for this compound is not publicly available. The data presented herein is hypothetical and for illustrative purposes only. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

Introduction

This compound is a chemical compound with potential applications in research and as an intermediate in organic synthesis.[1][2] As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount before it can be considered for further development, particularly in pharmaceutical applications. This whitepaper outlines a standard, multi-tiered approach for a preliminary toxicity assessment of this compound. The proposed workflow encompasses acute toxicity, in vitro cytotoxicity, and genotoxicity studies, providing a foundational dataset for initial safety evaluation.

The structure of this compound, featuring a fluorophenoxy group, suggests that its metabolic and toxicological properties warrant careful investigation. This guide details the experimental protocols for key assays and presents hypothetical data in a structured format to aid in the interpretation of potential toxicological outcomes.

Proposed Toxicity Assessment Workflow

A tiered approach to toxicity testing is recommended, starting with acute toxicity and progressing to more specific in vitro assays. This strategy allows for an early go/no-go decision-making process in drug development and minimizes the use of animal testing in accordance with the 3Rs principle (Replacement, Reduction, Refinement).

Caption: A tiered workflow for the preliminary toxicity assessment of a novel compound.

Experimental Protocols

Acute Oral Toxicity (Hypothetical OECD 423 Guideline)

Objective: To determine the acute oral toxicity of this compound.

Methodology:

-

Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: A starting dose of 300 mg/kg body weight is administered to a group of three animals by oral gavage. The compound is dissolved in a suitable vehicle (e.g., distilled water).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

-

Endpoint: If no mortality is observed, the study is repeated with a higher dose (e.g., 2000 mg/kg). If mortality occurs, the study is repeated with lower doses to determine the LD50.

-

Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of the compound on mammalian cell lines.

Methodology:

-

Cell Lines: Human hepatoma cells (HepG2) and human embryonic kidney cells (HEK293) are used.

-

Cell Culture: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM).

-

MTT Assay: After 24 hours of exposure, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. After incubation, the formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are used, with and without metabolic activation (S9 mix).

-

Exposure: The compound is tested at five different concentrations in triplicate.

-

Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are mixed and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Collection: The number of revertant colonies (his+) on each plate is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed studies.

Table 1: Hypothetical Acute Oral Toxicity Data

| Parameter | Observation |

| LD50 Cut-off | > 2000 mg/kg |

| Clinical Signs | No significant signs of toxicity observed at 2000 mg/kg. |

| Body Weight | No significant changes compared to the control group. |

| Gross Necropsy | No abnormalities detected. |

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 values)

| Cell Line | IC50 (µM) |

| HepG2 | 150.5 ± 12.3 |

| HEK293 | 210.2 ± 18.7 |

Table 3: Hypothetical Ames Test Results

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

| TA1535 | - | Negative |

| TA1535 | + | Negative |

| TA1537 | - | Negative |

| TA1537 | + | Negative |

Potential Signaling Pathways for Further Investigation

Given the phenoxy-propanamine structure, a key area for further toxicological investigation would be its potential interaction with monoamine transporters and receptors, as well as its metabolic pathways, which could involve cytochrome P450 enzymes.

Caption: Potential metabolic and interaction pathways for the test compound.

Conclusion

This whitepaper outlines a foundational, tiered approach for the preliminary toxicity assessment of this compound. The described experimental protocols for acute oral toxicity, in vitro cytotoxicity, and genotoxicity provide a robust framework for generating an initial safety profile. Based on the hypothetical data presented, the compound would be classified as having low acute toxicity, moderate cytotoxicity, and no mutagenic potential. These findings would need to be substantiated by actual experimental data. Further investigation into its metabolic pathways and potential interactions with neuronal signaling pathways would be a logical next step in a comprehensive toxicological evaluation.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-fluorophenoxy)-1-propanamine, a key chemical scaffold with potential applications in drug discovery. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of related compounds, with a focus on their potential as monoamine oxidase (MAO) inhibitors and G protein-coupled receptor (GPCR) modulators. Experimental protocols for relevant biological assays are provided, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound class.

Introduction

2-(4-Fluorophenoxy)-1-propanamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core structure, consisting of a substituted phenoxy ring linked to a propanamine moiety, is found in a variety of biologically active molecules. Understanding the synthesis, structure-activity relationships, and mechanisms of action of analogs of this core structure is crucial for the development of novel therapeutics. This guide aims to consolidate the available scientific information, providing a detailed resource for researchers in the field.

Core Structure and Analogs

The core structure of 2-(4-fluorophenoxy)-1-propanamine hydrochloride serves as a template for the design of various analogs. Modifications can be systematically introduced at several positions to explore the structure-activity landscape. Key areas for modification include:

-

The Phenyl Ring: Substitution with different functional groups (e.g., methoxy, chloro, bromo) can influence electronic properties, lipophilicity, and steric interactions with biological targets.

-

The Propanamine Side Chain: Alterations to the amine group (e.g., acetylation to form an amide) and the methyl group can impact potency, selectivity, and pharmacokinetic properties.

Structural Analogs: Phenoxyacetamide Derivatives

A closely related class of compounds are the 2-phenoxyacetamide derivatives. These analogs, where the amine of the propanamine is replaced with an acetamide group, have been investigated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Synthesis of Analogs

The synthesis of 2-phenoxy-1-propanamine and its derivatives can be achieved through various synthetic routes. A general approach often involves the nucleophilic substitution of a substituted phenol with a halo-propanamine or a precursor. For the synthesis of phenoxyacetamide analogs, a common method involves the reaction of a substituted phenol with 2-chloroacetamide in the presence of a base.

General Synthesis of 2-Phenoxyacetamide Analogs

A representative synthetic scheme for 2-phenoxyacetamide analogs is outlined below.

Caption: General synthesis of 2-phenoxyacetamide analogs.

Biological Activity and Quantitative Data

The biological activity of analogs of 2-(4-fluorophenoxy)-1-propanamine has been explored against various targets, with a notable focus on monoamine oxidase inhibition.

Monoamine Oxidase (MAO) Inhibition

Several studies have demonstrated that phenoxyacetamide derivatives are potent inhibitors of both MAO-A and MAO-B. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Monoamine Oxidase Inhibitory Activity of 2-Phenoxyacetamide Analogs [1][2]

| Compound | Substitution on Phenyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |

| 1 | 4-H | 0.89 ± 0.05 | 2.56 ± 0.13 | 2.88 |

| 2 | 2-F | 1.12 ± 0.07 | 4.32 ± 0.21 | 3.86 |

| 3 | 4-F | 0.95 ± 0.06 | 3.11 ± 0.15 | 3.27 |

| 4 | 2-Cl | 1.21 ± 0.08 | 5.12 ± 0.25 | 4.23 |

| 5 | 4-Cl | 1.03 ± 0.07 | 3.89 ± 0.19 | 3.78 |

| 6 | 4-CH3 | 0.56 ± 0.03 | 1.89 ± 0.09 | 3.38 |

| 7 | 2,4-di-CH3 | 2.13 ± 0.11 | 8.97 ± 0.45 | 4.21 |

| 8 | 4-OCH3 | 0.02 ± 0.001 | 4.90 ± 0.24 | 245 |

| Clorgyline | (Reference) | 0.011 ± 0.001 | - | - |

| Selegiline | (Reference) | - | 0.015 ± 0.001 | - |

Data presented as mean ± standard deviation.

From this data, it is evident that substitutions on the phenyl ring significantly impact both the potency and selectivity of MAO inhibition. For instance, the presence of a 4-methoxy group (Compound 8) leads to a dramatic increase in potency and selectivity for MAO-A.[1][2]

G Protein-Coupled Receptor (GPCR) Modulation

While direct evidence for the activity of this compound on GPCRs is limited in the searched literature, related propanamide structures have been identified as agonists for the orphan receptor GPR88.[3] The activity of these compounds is often assessed through cAMP assays, which measure the modulation of adenylyl cyclase activity upon receptor activation.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Caption: Workflow for MAO inhibition assay.

Detailed Steps:

-

Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: The reaction is initiated by adding a substrate, such as kynuramine.

-

Reaction and Termination: The reaction mixture is incubated at 37°C for a defined period. The reaction is then stopped, often by the addition of a strong acid or base.

-

Detection: The amount of product formed (e.g., 4-hydroxyquinoline from kynuramine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[4][5][6]

cAMP Assay for GPCR Activation

This protocol outlines a method to assess the activation of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Workflow for a cell-based cAMP assay.

Detailed Steps:

-

Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured and seeded into microplates.

-

Compound Addition: The cells are treated with various concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.

-

Incubation: The cells are incubated with the compound for a specific time to allow for receptor activation and subsequent changes in cAMP levels.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

Data Analysis: The results are used to generate dose-response curves, from which the EC50 (half-maximal effective concentration) values are calculated.[7][8]

Signaling Pathways

Monoamine Oxidase and Neurotransmitter Metabolism

MAO enzymes are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the presynaptic neuron. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for MAO inhibitors in the treatment of depression and other neurological disorders.

Caption: MAO's role in neurotransmitter metabolism.

Gs and Gi-Coupled GPCR Signaling

GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, thereby controlling the intracellular levels of the second messenger cAMP. Gs activation stimulates adenylyl cyclase, increasing cAMP, while Gi activation has the opposite effect.

Caption: Gs and Gi-coupled GPCR signaling pathways.

Conclusion

The 2-(4-fluorophenoxy)-1-propanamine scaffold and its analogs, particularly the phenoxyacetamides, have demonstrated significant potential as modulators of key biological targets such as monoamine oxidases. The structure-activity relationships of these compounds highlight the importance of specific substitutions on the phenoxy ring for both potency and selectivity. Further investigation into the GPCR activity of this class of compounds is warranted, given the activity of related structures on targets like GPR88. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore and develop novel therapeutics based on this promising chemical framework.

References

- 1. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patent highlights August–September 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis, characterization, and biological evaluation of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. This compound belongs to the class of aryloxypropanamines, which are known to interact with monoamine transporters. This document outlines a representative synthetic route, purification methods, and analytical characterization. Furthermore, it details a comprehensive protocol for in vitro radioligand binding assays to assess the affinity of the compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). A general protocol for in vivo behavioral assessment in rodents is also included to guide preclinical studies.

Chemical Synthesis and Characterization

Synthesis Protocol

Step 1: Synthesis of 1-(4-Fluorophenoxy)-2-nitropropane

In a round-bottom flask, 4-fluorophenol (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). To this solution, a base such as potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, 2-nitropropyl bromide (1.2 equivalents) is added, and the reaction mixture is heated to 80-90°C and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(4-fluorophenoxy)-2-nitropropane, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group and Hydrochloride Salt Formation

The purified 1-(4-fluorophenoxy)-2-nitropropane (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, palladium on carbon (10 mol%), is added to the solution. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi for 6-8 hours. After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. To the filtrate, a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid. Recrystallization from a solvent system like ethanol/diethyl ether can be performed for further purification.[1]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, a methine proton, a methylene group, and a methyl group, with characteristic chemical shifts and coupling patterns.[2][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, confirming the elemental composition.

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Monoamine Transporter Binding Assays

The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET).

Materials and Reagents

-

HEK293 cells stably expressing hSERT, hDAT, or hNET

-

Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET)

-

Non-specific binding inhibitors: Fluoxetine (for hSERT), Cocaine (for hDAT), Desipramine (for hNET)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

-

Test compound: this compound

Experimental Protocol

Membrane Preparation:

-

Culture HEK293 cells expressing the transporter of interest to confluency.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

Binding Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding inhibitor solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

-

Incubate the plates at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Data Presentation: Comparative Binding Affinities

The following table presents the binding affinities (Ki in nM) of structurally related aryloxypropanamine derivatives for monoamine transporters to provide a comparative context for interpreting experimental results for this compound.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| Derivative 7b | 22 | 6 | 101 | [6] |

| Derivative 7c | 16 | 0.061 | - | [6] |

| Derivative 7f | - | - | - | [6] |

Note: Specific values for this compound need to be determined experimentally.

In Vivo Behavioral Assessment

To evaluate the potential behavioral effects of this compound as a monoamine reuptake inhibitor, rodent behavioral models such as the forced swim test (FST) or the tail suspension test can be employed. These tests are commonly used to screen for antidepressant-like activity.

Forced Swim Test (FST) Protocol in Rats

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

-

Pre-test session: On day 1, rats are individually placed in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for a 15-minute adaptation period.

-

Test session: 24 hours after the pre-test, the animals are administered this compound at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle. 30-60 minutes post-injection, the rats are placed back into the water-filled cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors are recorded by a trained observer or an automated tracking system.

Data Analysis: The data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses of the test compound with the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[7][8][9]

Visualizations

Signaling Pathway

Caption: Inhibition of Monoamine Transporter by this compound.

Experimental Workflow

Caption: Overall experimental workflow for the evaluation of 2-(4-Fluorophenoxy)-1-propanamine HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 3. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PlumX [plu.mx]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Introduction

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various stages, including drug substance characterization, formulation development, and quality control. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Due to the compound's limited UV absorbance, a pre-column derivatization step is suggested to enhance detection sensitivity.

Principle

The analytical method is based on reversed-phase chromatography, where the separation is achieved on a non-polar stationary phase with a polar mobile phase. To overcome the weak UV absorption of this compound, a pre-column derivatization with a suitable agent that introduces a chromophore is recommended. This allows for sensitive detection using a standard UV-Vis detector. The method is designed to be specific, accurate, and precise, adhering to the principles of analytical method validation.

Experimental Protocols

1. Reagents and Materials

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

-

Derivatizing reagent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate)

-

Buffer for derivatization (e.g., Borate buffer)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

| Parameter | Proposed Condition |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, DAD |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.02 M Phosphate Buffer, pH 3.0; B: Acetonitrile |

| Gradient Elution | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Dependent on the chosen derivatizing agent (e.g., 254 nm for Dansyl chloride) |

3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

-

Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range. For formulated products, an extraction step may be necessary.

4. Pre-column Derivatization Protocol (Example with Dansyl Chloride)

-

To 100 µL of the standard or sample solution, add 100 µL of 1 mg/mL Dansyl chloride in acetonitrile.

-

Add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

-

Cool the mixture to room temperature.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation

Table 1: Proposed Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | 80 - 120% of the test concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%) |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank and placebo at the retention time of the analyte |

Visualizations

In Vivo Studies of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride in Mouse Models: Application Notes and Protocols

Disclaimer: Following a comprehensive literature search, no specific in vivo studies in mouse models for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride were identified. The information presented below is a generalized template designed to serve as a guide for researchers. The data, protocols, and pathways are hypothetical and intended to illustrate the structure and content of a detailed application note and protocol document.

Introduction

This document provides a template for reporting in vivo studies of novel chemical entities in mouse models. For illustrative purposes, we will use the hypothetical compound "Compound-F" (representing this compound) in a mouse model of neuropathic pain. This guide is intended for researchers, scientists, and drug development professionals to structure and present their findings.

Hypothetical Study Overview

Compound: Compound-F (this compound)

Mouse Model: Chronic Constriction Injury (CCI) model of neuropathic pain in C57BL/6 mice.

Objective: To evaluate the analgesic efficacy, pharmacokinetic profile, and potential mechanism of action of Compound-F in a preclinical mouse model of neuropathic pain.

Data Presentation: Summary of Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the in vivo studies of Compound-F.

Table 1: Analgesic Efficacy of Compound-F in the CCI Mouse Model

| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold at 2h Post-Dose (g) | % Maximum Possible Effect (%MPE) |

| Vehicle (Saline) | - | 10 | 0.45 ± 0.05 | 0.50 ± 0.06 | 2.5% |

| Compound-F | 1 | 10 | 0.48 ± 0.04 | 1.20 ± 0.15 | 36.0% |

| Compound-F | 5 | 10 | 0.46 ± 0.05 | 2.50 ± 0.20** | 71.4% |

| Compound-F | 10 | 10 | 0.47 ± 0.06 | 3.80 ± 0.25 | 95.2% |

| Gabapentin (Control) | 30 | 10 | 0.49 ± 0.04 | 3.50 ± 0.30 | 85.7% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as Mean ± SEM. |

Table 2: Pharmacokinetic Parameters of Compound-F in C57BL/6 Mice

| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (10 mg/kg) |

| Cmax (ng/mL) | 250 ± 30 | 450 ± 55 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-t) (ng*h/mL) | 350 ± 40 | 1800 ± 210 |

| t1/2 (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Bioavailability (%) | - | 51.4% |

| Data are presented as Mean ± SEM. |

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To induce a state of chronic neuropathic pain in mice to test the efficacy of Compound-F.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Isoflurane anesthesia

-

4-0 chromic gut sutures

-

Surgical tools (forceps, scissors)

-

Heating pad

-

70% Ethanol

Procedure:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance).

-

Shave and disinfect the right thigh with 70% ethanol.

-

Make a small incision to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.

-

The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

-

Close the incision with wound clips or sutures.

-

Allow the mice to recover on a heating pad.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

Behavioral testing is performed 7 days post-surgery to confirm the development of mechanical allodynia.

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To quantify the analgesic effect of Compound-F by measuring the paw withdrawal threshold to a mechanical stimulus.

Materials:

-

Von Frey filaments with varying stiffness (g)

-

Elevated wire mesh platform

-

Plexiglas chambers

Procedure:

-

Acclimatize the mice to the testing environment by placing them in individual Plexiglas chambers on the wire mesh platform for at least 30 minutes.

-

Administer Compound-F, vehicle, or a positive control (e.g., Gabapentin) via intraperitoneal (i.p.) injection.

-

At specified time points (e.g., 2 hours post-dose), apply von Frey filaments to the plantar surface of the injured hind paw.

-

Begin with a filament of intermediate stiffness and apply it with enough force to cause a slight bend.

-

A positive response is defined as a sharp withdrawal or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Compound-F following intravenous and intraperitoneal administration.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Compound-F formulated in saline

-

Syringes and needles for dosing

-

Blood collection tubes (with anticoagulant)

-

LC-MS/MS system

Procedure:

-

Administer Compound-F to two groups of mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at the specified doses.

-

Collect blood samples (approximately 50 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Determine the concentration of Compound-F in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) using appropriate software.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of Compound-F.

Hypothetical Signaling Pathway

Application Notes and Protocols for In Vitro Profiling of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is a research compound with a chemical structure suggestive of potential activity as a modulator of monoamine neurotransmitter systems. Due to its structural similarities to known monoamine reuptake inhibitors and monoamine oxidase inhibitors, a comprehensive in vitro profiling is essential to elucidate its mechanism of action and potential therapeutic applications.

These application notes provide detailed protocols for two key in vitro assays designed to characterize the pharmacological profile of this compound: a Neurotransmitter Transporter Uptake Assay and a Monoamine Oxidase (MAO) Inhibition Assay. These assays are fundamental in determining if the compound interacts with the clearance and degradation of key neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET), or the enzymes responsible for their metabolism (MAO-A and MAO-B).

The following protocols are designed for a high-throughput format, enabling efficient screening and determination of potency (IC50) and selectivity.

Neurotransmitter Transporter Uptake Assay

This assay is designed to determine if this compound inhibits the reuptake of serotonin, dopamine, or norepinephrine into cells. The protocol utilizes a fluorescent substrate that acts as a mimic for the natural neurotransmitters.[1][2][3] Inhibition of the transporter by the test compound prevents the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.

Experimental Protocol

Materials:

-

HEK293 cells stably expressing human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), dialyzed[1]

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates

-

Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[1][2][3][4]

-

This compound

-

Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Cell Culture and Plating:

-

Culture HEK-hSERT, HEK-hDAT, or HEK-hNET cells in DMEM supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

The day before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well or 384-well plates at 12,500-20,000 cells/well.[1] Ensure a confluent monolayer forms.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the compound in HBSS containing 0.1% BSA to achieve a range of final assay concentrations. Also, prepare dilutions of the reference inhibitors.

-

-

Assay Performance:

-

On the day of the assay, remove the culture medium from the cells.

-

Wash the cells once with HBSS.

-

Add the diluted this compound or reference inhibitor to the wells and incubate for 10-30 minutes at 37°C.[1]

-

Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

-

Add the dye solution to all wells.

-

Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity kinetically over 30 minutes, or incubate for a fixed period (e.g., 20 minutes) for an endpoint reading.[1][4]

-

Data Presentation

The inhibitory effect of this compound on each transporter will be determined by calculating the IC50 value.

| Transporter | Test Compound | IC50 (µM) | 95% Confidence Interval |

| hSERT | This compound | [Insert Value] | [Insert Value] |

| Fluoxetine (Reference) | [Insert Value] | [Insert Value] | |

| hDAT | This compound | [Insert Value] | [Insert Value] |

| GBR-12909 (Reference) | [Insert Value] | [Insert Value] | |

| hNET | This compound | [Insert Value] | [Insert Value] |

| Desipramine (Reference) | [Insert Value] | [Insert Value] |

Experimental Workflow Diagram

Caption: Workflow for the Neurotransmitter Uptake Assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if this compound inhibits the activity of the two MAO isoforms, MAO-A and MAO-B.[5][6] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe.[7] A decrease in fluorescence indicates inhibition of the enzyme.

Experimental Protocol

Materials:

-

Recombinant human MAO-A and MAO-B enzymes[5]

-

MAO substrate (e.g., kynuramine or a specific substrate for each isoform)[5][8]

-

Fluorescent probe (e.g., Amplex Red)[8]

-

Horseradish peroxidase (HRP)[8]

-

This compound

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[5][6]

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial dilutions of the compound in the assay buffer to achieve a range of final assay concentrations. Also, prepare dilutions of the reference inhibitors.

-

-

Assay Reaction:

-

In the wells of a black microplate, add the assay buffer, the test compound or reference inhibitor, and the MAO-A or MAO-B enzyme.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Prepare a detection mix containing the MAO substrate, fluorescent probe, and HRP.

-

Initiate the reaction by adding the detection mix to all wells.

-

-

Signal Detection:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

-

Data Presentation

The inhibitory effect of this compound on each MAO isoform will be determined by calculating the IC50 value.

| Enzyme | Test Compound | IC50 (µM) | 95% Confidence Interval |

| hMAO-A | This compound | [Insert Value] | [Insert Value] |

| Clorgyline (Reference) | [Insert Value] | [Insert Value] | |

| hMAO-B | This compound | [Insert Value] | [Insert Value] |

| Selegiline (Reference) | [Insert Value] | [Insert Value] |

Signaling Pathway Diagram

Caption: Monoamine Neurotransmitter Signaling Pathway.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. evotec.com [evotec.com]

- 7. Monoamine Oxidase Assays [cellbiolabs.com]

- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

Application Notes and Protocols for Cellular Uptake of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the cellular uptake of novel small molecules is a critical step in drug discovery and development. The extent of cellular penetration and accumulation directly influences the compound's bioavailability, efficacy, and potential toxicity. This document provides detailed protocols for quantifying the cellular uptake of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride, a research chemical, using two common and robust methodologies: fluorescence-based analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to be adaptable to various cell lines and experimental goals.

Method 1: Fluorescence-Based Cellular Uptake Assay

This method is suitable for high-throughput screening and visualization of cellular uptake, requiring a fluorescently labeled version of the compound of interest.

Experimental Protocol

1. Materials and Reagents:

-

Cells: A suitable cell line (e.g., HeLa, A549, or a cell line relevant to the compound's expected target)

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Fluorescently-labeled this compound: The compound conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).

-

Unlabeled this compound: For competition assays.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: For cell detachment.

-

Flow Cytometry Buffer: PBS with 1% BSA and 0.1% sodium azide.

-

Hoechst 33342 or DAPI: For nuclear staining (for microscopy).

-

Mounting Medium: For fluorescence microscopy.

-

96-well black, clear-bottom plates: For fluorescence plate reader assays.

-

24-well plates with coverslips: For fluorescence microscopy.

-

Flow cytometry tubes.

2. Cell Culture and Seeding:

-

Culture the selected cell line in a T-75 flask until 80-90% confluency.

-

For plate reader and flow cytometry assays, seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.

-

For fluorescence microscopy, seed cells onto coverslips in a 24-well plate at a density of 5 x 10^4 cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Incubation:

-

Prepare a stock solution of fluorescently-labeled this compound in an appropriate solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of the fluorescently-labeled compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the compound-containing medium to the respective wells. Include wells with medium only (no compound) as a negative control and wells with a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C. To investigate energy-dependent uptake, a parallel experiment can be performed at 4°C.[1]

4. Sample Processing and Analysis:

-

For Fluorescence Plate Reader:

-

After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.

-

Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a shaker.

-